molecular formula C12H16OS B13273680 4-Methyl-3-(3-methylphenyl)thiolan-3-ol

4-Methyl-3-(3-methylphenyl)thiolan-3-ol

Cat. No.: B13273680
M. Wt: 208.32 g/mol
InChI Key: AAIAQOGZMWGHLP-UHFFFAOYSA-N
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Description

4-Methyl-3-(3-methylphenyl)thiolan-3-ol is an organic compound with the molecular formula C₁₂H₁₆OS It is a thiol derivative, characterized by the presence of a sulfur atom bonded to a hydroxyl group and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(3-methylphenyl)thiolan-3-ol typically involves the reaction of 3-methylphenylmagnesium bromide with 4-methylthiolane-3-one. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain a product of high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(3-methylphenyl)thiolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form a thiol derivative with a different oxidation state.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reactions may involve reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives with different oxidation states.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-Methyl-3-(3-methylphenyl)thiolan-3-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(3-methylphenyl)thiolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(4-methylphenyl)thiolan-3-ol
  • 2-Methyl-3-(4-methylphenyl)thiolan-3-ol

Uniqueness

4-Methyl-3-(3-methylphenyl)thiolan-3-ol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

4-methyl-3-(3-methylphenyl)thiolan-3-ol

InChI

InChI=1S/C12H16OS/c1-9-4-3-5-11(6-9)12(13)8-14-7-10(12)2/h3-6,10,13H,7-8H2,1-2H3

InChI Key

AAIAQOGZMWGHLP-UHFFFAOYSA-N

Canonical SMILES

CC1CSCC1(C2=CC=CC(=C2)C)O

Origin of Product

United States

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